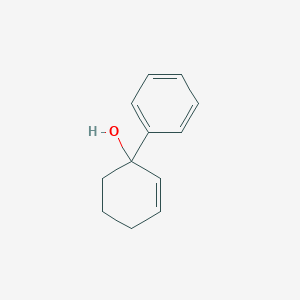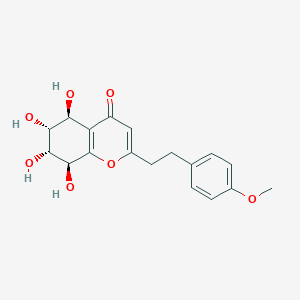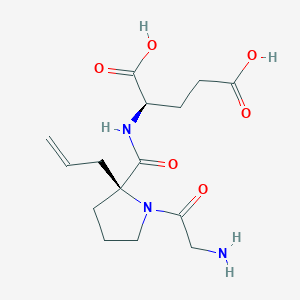
((S)-2-Allyl-1-glycylpyrrolidine-2-carbonyl)-D-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a small molecule with the chemical formula C10H14N2O2 and a molar mass of 194.23 g/mol . NNZ2591 is being developed by Neuren Pharmaceuticals for the treatment of various neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, Pitt Hopkins syndrome, and Prader-Willi syndrome .
Vorbereitungsmethoden
NNZ2591 is synthesized through a series of chemical reactions involving the formation of a cyclic structure. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. The process includes the use of reagents such as protecting groups, coupling agents, and catalysts to facilitate the formation of the desired cyclic structure . Industrial production methods for NNZ2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
NNZ2591 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NNZ2591 can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NNZ2591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclic peptides and their properties . In biology, NNZ2591 is investigated for its potential neuroprotective and memory-enhancing effects . In medicine, it is being developed as a therapeutic agent for neurodevelopmental disorders, with ongoing clinical trials to evaluate its safety and efficacy . In industry, NNZ2591 may have applications in the development of new drugs and therapeutic agents for various conditions.
Wirkmechanismus
The mechanism of action of NNZ2591 involves its interaction with insulin-like growth factor 1 (IGF-1) pathways. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies . NNZ2591, as a synthetic analog of cyclic glycine-proline, regulates the bioavailability of IGF-1 and facilitates brain development and normal functioning by modulating responses to disease, stress, and injury through various signaling pathways . The compound’s therapeutic benefits are likely due to its diverse effects on multiple molecular targets rather than a single specific target.
Vergleich Mit ähnlichen Verbindungen
NNZ2591 is similar to other cyclic peptides and synthetic analogs of IGF-1 derivatives. One such compound is trofinetide, an analog of glycine-proline-glutamate, which is being developed for the treatment of traumatic brain injury, Rett syndrome, and Fragile X syndrome . While both NNZ2591 and trofinetide share similar mechanisms of action, NNZ2591 is unique in its specific application to neurodevelopmental disorders such as Angelman syndrome and Phelan-McDermid syndrome . Other similar compounds include various cyclic peptides that are studied for their potential therapeutic effects in neurological conditions.
Eigenschaften
Molekularformel |
C15H23N3O6 |
|---|---|
Molekulargewicht |
341.36 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-(2-aminoacetyl)-2-prop-2-enylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c1-2-6-15(7-3-8-18(15)11(19)9-16)14(24)17-10(13(22)23)4-5-12(20)21/h2,10H,1,3-9,16H2,(H,17,24)(H,20,21)(H,22,23)/t10-,15-/m1/s1 |
InChI-Schlüssel |
QHHKDKVXLTYGAB-MEBBXXQBSA-N |
Isomerische SMILES |
C=CC[C@@]1(CCCN1C(=O)CN)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C=CCC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


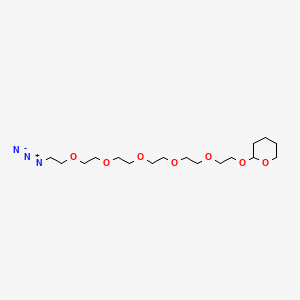
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
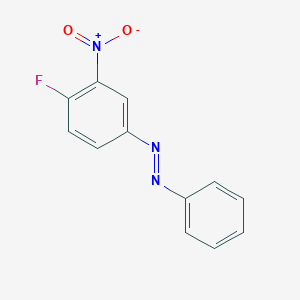


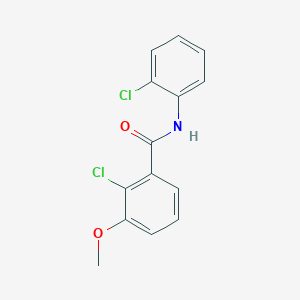
![Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
